Rilpivirine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Readily soluble in DSMO (> 50 mg/mL); moderately soluble in PEG 400 (40 mg/mL). Practically insoluble in water (20 mg/mL, pH 7.0)

Synonyms

Canonical SMILES

Isomeric SMILES

Clinical Trials and Efficacy Evaluation

Numerous clinical trials have established Rilpivirine's effectiveness in suppressing HIV viral load. A key study published in the Journal of the American Medical Association (JAMA) evaluated Rilpivirine in treatment-naive individuals. The research found that Rilpivirine, combined with tenofovir disoproxil fumarate (TDF) and emtricitabine (FTC), achieved high rates of viral suppression (HIV RNA < 50 copies/mL) after 48 weeks, comparable to other established first-line therapies.

Further research explores Rilpivirine's efficacy in treatment-experienced patients. Studies like the one published in BMC Infectious Diseases demonstrate successful viral load suppression when switching to Rilpivirine-based regimens, particularly for those experiencing central nervous system side effects from other NNRTIs []. These findings highlight Rilpivirine's potential role in optimizing treatment strategies for individuals who require a switch due to adverse effects.

Safety and Resistance Profile Research

Scientific research also focuses on Rilpivirine's safety profile and the development of potential drug resistance. Rilpivirine generally exhibits a favorable tolerability profile with fewer side effects compared to some other NNRTIs []. However, ongoing research continues to evaluate long-term safety and potential interactions with other medications.

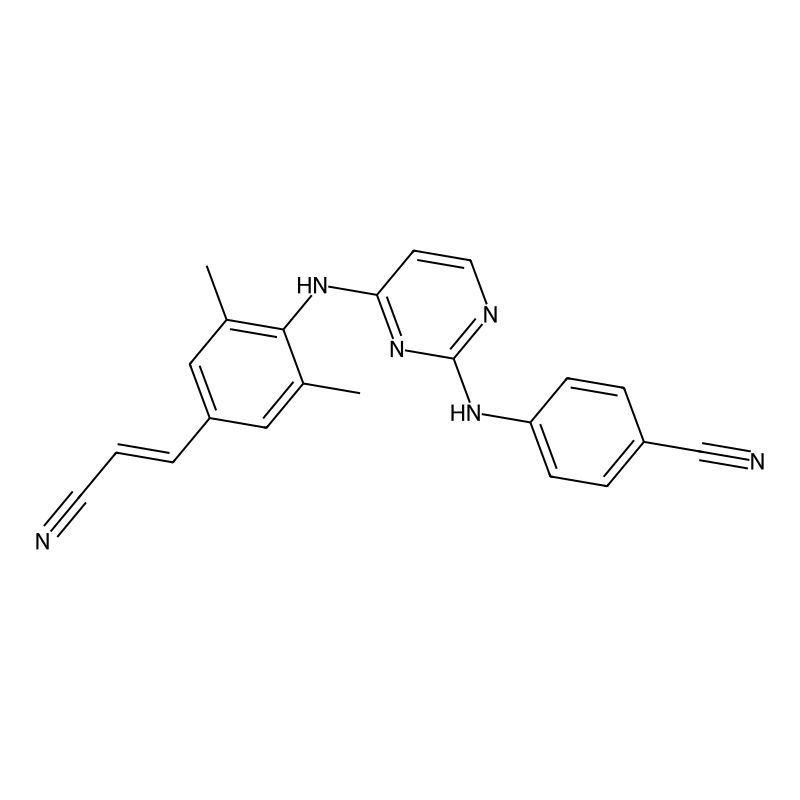

Rilpivirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) primarily used in the treatment of human immunodeficiency virus (HIV) infection. It is marketed under various brand names, including Edurant and Rekambys, and represents a second-generation NNRTI, offering improved efficacy against HIV strains that exhibit resistance to first-generation NNRTIs. The chemical structure of rilpivirine is characterized by its diarylpyrimidine framework, which contributes to its unique binding properties and mechanism of action against the HIV reverse transcriptase enzyme .

Rilpivirine is generally well-tolerated, but common side effects include rash, headache, and nausea.

Toxicity

In preclinical studies, rilpivirine exhibited low acute oral toxicity in animals []. However, long-term effects and potential carcinogenicity require further investigation.

Safety precautions

As with any medication, consult a healthcare professional before using rilpivirine. Standard laboratory safety practices should be followed when handling the compound in research settings.

Rilpivirine's mechanism of action involves non-competitive inhibition of the reverse transcriptase enzyme, which is crucial for the replication of HIV. By binding to the NNRTI binding pocket of the enzyme, rilpivirine induces conformational changes that hinder its ability to synthesize viral DNA from RNA templates . This action effectively reduces viral load in patients with HIV.

Key Reactions:- Binding to Reverse Transcriptase: Rilpivirine binds to the NNRTI binding pocket, leading to inhibition of RNA-dependent DNA polymerase activity.

- Metabolism: Rilpivirine is predominantly metabolized by cytochrome P450 enzymes, particularly CYP3A4, resulting in several hydroxylated metabolites that are further glucuronidated for excretion .

Rilpivirine exhibits high antiviral activity against both wild-type HIV-1 and certain resistant strains. Its efficacy is attributed to its structural flexibility, allowing it to adapt to mutations in the reverse transcriptase enzyme. This adaptability reduces the likelihood of resistance development compared to older NNRTIs .

Pharmacokinetics:- Absorption: Peak plasma concentrations are reached approximately 3-4 hours after oral administration.

- Half-life: The biological half-life ranges from 34 to 55 hours for oral formulations and can extend up to 13-28 weeks for intramuscular injections .

- Protein Binding: Rilpivirine is over 99% bound to plasma proteins, predominantly albumin .

The synthesis of rilpivirine involves a multi-step process. A notable method includes:

- Synthesis of Intermediates:

- The first step involves creating (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile hydrochloride.

- The second step synthesizes 4-((4-chloropyrimidin-2-yl)amino)benzonitrile.

- Final Reaction:

Recent advancements have introduced microwave-assisted synthesis techniques that improve yield and reduce reaction time significantly .

Rilpivirine is primarily used as part of combination antiretroviral therapy for HIV/AIDS. Its long half-life allows for less frequent dosing compared to other treatments, making it a favorable option for patients. It can be administered orally or via intramuscular injection, providing flexibility in treatment regimens .

Rilpivirine interacts with several medications due to its metabolism by CYP3A4. Co-administration with drugs that induce this enzyme (e.g., carbamazepine and rifampicin) can significantly reduce rilpivirine levels, compromising its efficacy. Additionally, proton pump inhibitors can affect its absorption due to increased gastric pH, leading to lower plasma concentrations .

Notable Interactions:- CYP3A4 Inducers: Reduce effectiveness.

- Proton Pump Inhibitors: Decrease absorption.

- Other Antiretrovirals: Careful monitoring required when used in combination therapies.

Rilpivirine shares similarities with other NNRTIs but exhibits unique characteristics that enhance its clinical utility.

| Compound Name | Class | Unique Features |

|---|---|---|

| Etravirine | NNRTI | High potency against resistant strains; flexible structure. |

| Nevirapine | First-generation NNRTI | Lower barrier to resistance; more side effects. |

| Delavirdine | First-generation NNRTI | Requires more frequent dosing; less effective against resistant strains. |

| Efavirenz | First-generation NNRTI | CNS side effects; less effective against certain strains compared to rilpivirine. |

Rilpivirine's structural flexibility and high protein binding contribute to its effectiveness against resistant HIV strains while maintaining a favorable safety profile compared to older agents .

Rilpivirine demonstrates markedly poor aqueous solubility, with water solubility reported at less than 0.1 mg/mL, classifying it as practically insoluble [1] [2]. This low aqueous solubility is consistent with its classification as a Biopharmaceutics Classification System (BCS) class II compound, characterized by low solubility and high permeability [3]. The compound exhibits pronounced pH-dependent solubility behavior, with significantly enhanced dissolution at lower pH values. Studies demonstrate that rilpivirine shows higher solubility in acidic conditions (pH 1.2) compared to neutral or basic environments (pH 6.8) [4] [3].

In organic solvents, rilpivirine demonstrates variable solubility characteristics. The compound shows good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO), with reported values ranging from 0.2 to 73 mg/mL depending on the specific experimental conditions [5] [6]. In dimethyl formamide (DMF), rilpivirine exhibits moderate solubility at approximately 0.3 mg/mL [5]. The compound remains insoluble in ethanol [6] [7], while demonstrating solubility in methanol and acetonitrile according to various analytical studies [8]. The solubility in 0.1N hydrochloric acid solution is notably enhanced compared to neutral aqueous media, supporting the pH-dependent dissolution behavior [8].

Thermal Stability and Degradation Pathways

Rilpivirine exhibits a melting point ranging from 242 to 249°C, indicating good thermal stability under normal storage conditions [9] [10] [11]. Differential scanning calorimetry (DSC) analysis confirms an endothermic transition maximum at 249°C, corresponding to the melting point of the crystalline form [10]. The compound demonstrates a predicted boiling point of 634.1±65.0°C at 760 mmHg, though this value is theoretically calculated rather than experimentally determined [11]. The density of rilpivirine is reported as 1.3±0.1 g/cm³, and the flash point is calculated at 337.3±34.3°C [11].

Forced degradation studies conducted under International Conference on Harmonization (ICH) guidelines reveal that rilpivirine demonstrates varying stability under different stress conditions. Under thermal stress conditions (105°C), the compound shows minimal degradation of 2.67% [12]. Acid degradation studies using 2N hydrochloric acid result in 2.53% degradation, while base degradation with 2N sodium hydroxide shows 1.85% degradation [12]. Oxidative stress conditions using hydrogen peroxide demonstrate moderate degradation at 4.77%, representing the highest degradation observed among the tested conditions [12]. Photolytic degradation under ultraviolet light exposure results in minimal degradation of 1.27%, indicating good photostability [12]. Water-mediated degradation under neutral conditions shows the lowest degradation at 0.78%, confirming excellent stability in aqueous neutral environments [12].

Spectroscopic Properties

UV-Visible Absorption Characteristics

Rilpivirine exhibits characteristic ultraviolet-visible absorption spectra with solvent-dependent variations. In dimethyl sulfoxide (DMSO), the compound displays maximum absorption wavelengths (λmax) in the range of 305-310 nm [13]. In pharmaceutical analytical applications using 0.01N hydrochloric acid as the solvent, the absorption maximum shifts to 280-282 nm, reflecting the influence of pH on the electronic transitions [13] [14]. The compound demonstrates Beer's law compliance in the concentration range of 0.5-3.0 μg/mL when measured at 305 nm [13].

The molar absorptivity and oscillator strengths of rilpivirine vary with solvent conditions. In aqueous media, the compound shows reduced absorption intensity compared to organic solvents, consistent with its limited aqueous solubility [15]. The absorption spectra exhibit characteristic fine structure attributable to the extended conjugated system present in the diarylpyrimidine framework [15]. Temperature-dependent spectroscopic studies reveal minimal changes in absorption characteristics under normal analytical conditions, indicating good spectral stability [15].

Fluorescence Properties

Rilpivirine demonstrates intrinsic fluorescence properties with emission wavelengths ranging from 450 to 500 nm when excited at appropriate wavelengths [15] [16]. The fluorescence quantum yield is reported as 1.1% in DMSO, indicating moderate fluorescence efficiency [15] [16]. The emission characteristics are strongly solvent-dependent, with the highest fluorescence intensity observed in pure DMSO compared to aqueous buffer systems [15].

The fluorescence properties of rilpivirine are attributed to the electronic transitions within the aromatic system. Time-dependent density functional theory (TD-DFT) calculations reveal that the emission originates primarily from the S₁ → S₀ electron transition, with major contributions from the LUMO → HOMO transition (97.6%) [15]. The fluorescence lifetime and quantum yield are influenced by solvent polarity and molecular aggregation state, with enhanced emission observed under conditions that restrict intramolecular motion [15].

Aggregation-Induced Emission (AIE) Phenomenon

Mechanisms Underlying AIE Behavior

Rilpivirine exhibits a remarkable aggregation-induced emission (AIE) phenomenon, a photophysical property first characterized for this compound in the context of antiretroviral drug tracking [17] [18]. The AIE mechanism in rilpivirine operates through restriction of intramolecular motion (RIM), particularly the restriction of intramolecular rotation (RIR) and vibration (RIV) when the molecules aggregate [17] [18]. In dilute solution, rilpivirine molecules lack significant luminescence due to efficient non-radiative decay pathways facilitated by molecular flexibility [17].

Upon aggregation, the efficiency of non-radiative deactivation decreases substantially, leading to enhanced fluorescence emission [17]. Single-crystal X-ray crystallographic studies demonstrate that the restricted intramolecular rotation is the primary mechanism responsible for AIE expression in rilpivirine nanocrystals [18]. The molecular flexibility of rilpivirine allows adaptation to aggregated states while maintaining structural integrity, contributing to the stability of the AIE phenomenon [17].

The AIE properties of rilpivirine are manifested as blue fluorescence upon excitation with ultraviolet light. The emission intensity increases significantly upon aggregation, with the phenomenon being reversible and dependent on the degree of molecular packing [17] [18]. Quantum mechanical calculations support the restriction of intramolecular rotation as the dominant mechanism, with the aggregated state providing the necessary structural constraints to enhance radiative decay pathways [17].

Applications in Molecular Tracking

The AIE properties of rilpivirine have enabled innovative applications in molecular tracking and drug biodistribution studies [17] [18]. Rilpivirine nanocrystals synthesized through antisolvent precipitation and subsequent size reduction demonstrate endogenous AIE properties that facilitate visualization of intracellular particles in both cell-based and tissue-based assays [17] [18]. The AIE-active drug crystals can be readily detected in CD4⁺ T cells and macrophages, the natural target cells for HIV infection, using flow cytometry and confocal microscopy [17] [18].

The practical applications of rilpivirine AIE extend to pharmaceutical development and therapeutic monitoring. The intrinsic fluorescence properties enable real-time tracking of drug delivery systems without requiring additional fluorescent labels [17] [18]. This capability is particularly valuable for assessing drug penetration into viral reservoir sites and evaluating the efficacy of long-acting antiretroviral formulations [17] [18].

Purity

Color/Form

White to off-white powde

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

log Kow = 3.93 (est)

Appearance

Melting Point

242 °C

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H319 (77.78%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H400 (77.78%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (77.78%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Rekambys is indicated, in combination with cabotegravir injection, for the treatment of human immunodeficiency virus type 1 (HIV 1) infection in adults who are virologically suppressed (HIV-1 RNA < 50 copies/mL) on a stable antiretroviral regimen without present or past evidence of viral resistance to, and no prior virological failure with, agents of the NNRTI and INI class.

Edurant, in combination with other antiretroviral medicinal products, is indicated for the treatment of human immunodeficiency virus type 1 (HIV�1) infection in antiretroviral treatment�naïve patients 12 years of age and older with a viral load � 100,000 HIV�1 RNA copies/ml. , , As with other antiretroviral medicinal products, genotypic resistance testing should guide the use of Edurant. ,

Treatment of human immunodeficiency virus (HIV-1) infection

Livertox Summary

Drug Classes

Therapeutic Uses

Due to ongoing neuropsychiatric adverse events in some efavirenz (EFV)-treated patients, a switch to an alternative non-nucleoside reverse transcriptase inhibitor may be considered. Rilpivirine (RPV) has been coformulated as a single-tablet regimen (STR) with emtricitabine/tenofovir disoproxil fumarate (FTC/TDF), and the components have demonstrated noninferior efficacy to EFV+FTC/TDF, good tolerability profile, and high adherence. After discontinuation, EFV has an extended inductive effect on cytochrome P450 (CYP) 3A4 that, after switching, may reduce RPV exposures and adversely impact clinical outcomes. This study examines the clinical implications of reduced RPV exposures with concomitant FTC/TDF and declining EFV exposures when patients, intolerant to EFV, switch from EFV/FTC/TDF to RPV/FTC/TDF. This 48-week, phase 2b, open-label, multicenter study evaluated the efficacy and safety of switching from EFV/FTC/TDF (>/= 3 months duration) to RPV/FTC/TDF. Virologic suppression (HIV-1 RNA <50 copies/mL), safety, and EFV and RPV pharmacokinetics were assessed. At weeks 12 and 24, all 49 dosed subjects remained suppressed on RPV/FTC/TDF. At week 48, 46 (93.9%) subjects remained suppressed and virologic failure occurred in 2/49 (4.1%) subjects with no emergence of resistance. EFV concentrations were above the 90th percentile for inhibitory concentration (IC90) for several weeks after EFV discontinuation, and RPV exposures were in the range observed in phase 3 studies by approximately 2 weeks post switch. No subjects discontinued the study due to an adverse event. Switching from EFV/FTC/TDF to RPV/FTC/ TDF was a safe, efficacious option for virologically suppressed HIV-infected patients with EFV intolerance wishing to remain on an STR.

Pharmacology

Rilpivirine is a second-generation non-nucleoside reverse transcriptase inhibitor. Rilpivirine is a diarylpyrimidine.

MeSH Pharmacological Classification

ATC Code

J05AR19

J05AG05

J05AR08

J - Antiinfectives for systemic use

J05 - Antivirals for systemic use

J05A - Direct acting antivirals

J05AG - Non-nucleoside reverse transcriptase inhibitors

J05AG05 - Rilpivirine

Mechanism of Action

Rilpivirine, a diarylpyrimidine nonnucleoside reverse transcriptase inhibitor (NNRTI), inhibits replication of human immunodeficiency virus type 1 (HIV-1) by interfering with viral RNA- and DNA-directed polymerase activities of reverse transcriptase. Diarylpyrimidine NNRTIs (e.g., rilpivirine, etravirine) are capable of adapting to mutations in HIV-1 reverse transcriptase because of structural flexibility that allows for binding to the allosteric NNRTI binding pocket in a variety of conformations. Unlike other currently available NNRTIs, rilpivirine contains a cyanovinyl group that contributes to potency and maintains the drug's binding ability, despite the emergence of some resistance mutations.

Vapor Pressure

Pictograms

Irritant;Environmental Hazard

Other CAS

Absorption Distribution and Excretion

Rilpivirine is 85% eliminated in the feces and 6.1% eliminated in the urine. 25% of a dose is recovered in the feces as the unchanged parent drug, while <1% of a dose is recovered in the urine as the unchanged parent drug.

In HIV-1 patients, the apparent volume of distribution in the central compartment was 152-173 L.

In HIV-1 patients, the apparent total clearance is estimated to be 6.89-8.66 L/h.

After a single oral dose, an average of 85% of the dose is eliminated in feces (75% as metabolites) and 6% is eliminated in urine (only trace amounts as unchanged rilpivirine).

It is not known whether rilpivirine is distributed into human milk; however, the drug is distributed into milk in rats.

Metabolism Metabolites

Rilpivirine is metabolized by the cytochrome P-450 (CYP) isoenzyme 3A.

Associated Chemicals

Wikipedia

Indophenol

Drug Warnings

Rilpivirine should be used with caution and with increased monitoring for adverse effects in patients with severe renal impairment or end-stage renal disease since concentrations of the drug may be increased due to alterations in absorption, distribution, or metabolism.

Rilpivirine and the fixed combination containing rilpivirine, emtricitabine, and tenofovir (Complera) have not been studied in patients with severe hepatic impairment (Child-Pugh class C).

Experience in those 65 years of age and older is insufficient to determine whether they respond differently than younger adults. Dosage should be selected with caution because of age-related decreases in hepatic and/or renal function and potential for concomitant disease and drug therapy.

For more Drug Warnings (Complete) data for Rilpivirine (13 total), please visit the HSDB record page.

Biological Half Life

The terminal elimination half-life of rilpivirine is approximately 50 hours.

Use Classification

Human Drugs -> EU pediatric investigation plans

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Interactions

Concomitant use of famotidine and rilpivirine has resulted in decreased rilpivirine plasma concentrations and area under the concentration-time curve (AUC). Concomitant use of other histamine H2-receptor antagonists (e.g., cimetidine, nizatidine, ranitidine) also may result in decreased rilpivirine plasma concentrations. Rilpivirine and histamine H2-receptor antagonists should be used concomitantly with caution; histamine H2-receptor antagonists should be administered at least 12 hours before or at least 4 hours after rilpivirine.

Potential pharmacokinetic interaction with antacids such as aluminum hydroxide, calcium carbonate, or magnesium hydroxide (decreased plasma rilpivirine concentrations). Antacids and rilpivirine should be used concomitantly with caution; antacids should be administered at least 2 hours before or at least 4 hours after rilpivirine.

Rilpivirine is metabolized by the cytochrome P-450 (CYP) isoenzyme 3A. Concomitant use with drugs that induce CYP3A may result in decreased plasma rilpivirine concentrations and may result in possible loss of virologic response and development of resistance to rilpivirine or the nonnucleoside reverse transcriptase inhibitor (NNRTI) class. Concomitant use with drugs that inhibit CYP3A may result in increased plasma rilpivirine concentrations. When the recommended rilpivirine dosage (25 mg once daily) is used, it is unlikely to have clinically important effects on the pharmacokinetics of drugs that are metabolized by CYP isoenzymes.

Dates

2: Institute for Quality and Efficiency in Health Care. Rilpivirine -- Benefit Assessment According to §35a Social Code Book V [Internet]. Cologne, Germany: Institute for Quality and Efficiency in Health Care (IQWiG); 2012 Apr 12. Available from http://www.ncbi.nlm.nih.gov/books/NBK385641/ PubMed PMID: 27905736.

3: Saravanan S, Kausalya B, Gomathi S, Sivamalar S, Pachamuthu B, Poongulali S, Pradeep A, Sunil SS, Mothi SN, Smith DM, Kantor R. Etravirine and Rilpivirine drug resistance among HIV-1 subtype C infected Children failing non -nucleoside reverse transcriptase inhibitor-based regimens in South India. AIDS Res Hum Retroviruses. 2016 Nov 21. [Epub ahead of print] PubMed PMID: 27869478.

4: Di Biagio A, Riccardi N, Taramasso L, Capetti A, Cenderello G, Signori A, Vitiello P, Guerra M, de Socio GV, Cassola G, Quirino T, Viscoli C. Switch from unboosted protease inhibitor to a single-tablet regimen containing rilpivirine improves cholesterol and triglycerides. Int J Antimicrob Agents. 2016 Nov;48(5):551-554. doi: 10.1016/j.ijantimicag.2016.07.009. PubMed PMID: 27566908.

5: Aouri M, Barcelo C, Guidi M, Rotger M, Cavassini M, Hizrel C, Buclin T, Decosterd LA, Csajka C; Swiss HIV Cohort Study.. Population pharmacokinetics and pharmacogenetics analysis of Rilpivirine in HIV-1 infected individuals. Antimicrob Agents Chemother. 2016 Oct 31. pii: AAC.00899-16. [Epub ahead of print] PubMed PMID: 27799217.

6: Ogbuagu O. Rilpivirine, emtricitabine and tenofovir alafenamide: single-tablet combination for the treatment of HIV-1 infection in selected patients. Expert Rev Anti Infect Ther. 2016 Dec;14(12):1113-1126. PubMed PMID: 27797606.

7: Lombaard J, Bunupuradah T, Flynn PM, Ramapuram J, Ssali F, Crauwels H, Hoogstoel A, Van Eygen V, Stevens M. Rilpivirine as a Treatment for HIV-infected Antiretroviral-naïve Adolescents: Week 48 Safety, Efficacy, Virology and Pharmacokinetics. Pediatr Infect Dis J. 2016 Nov;35(11):1215-1221. PubMed PMID: 27294305.

8: Capetti AF, Sterrantino G, Cossu MV, Orofino G, Barbarini G, De Socio GV, Di Giambenedetto S, Di Biagio A, Celesia BM, Argenteri B, Rizzardini G. Switch to Dolutegravir plus Rilpivirine Dual Therapy in cART-Experienced Subjects: An Observational Cohort. PLoS One. 2016 Oct 14;11(10):e0164753. doi: 10.1371/journal.pone.0164753. PubMed PMID: 27741309; PubMed Central PMCID: PMC5065232.

9: Troya J, Ryan P, Ribera E, Podzamczer D, Hontañón V, Terrón JA, Boix V, Moreno S, Barrufet P, Castaño M, Carrero A, Galindo MJ, Suárez-Lozano I, Knobel H, Raffo M, Solís J, Yllescas M, Esteban H, González-García J, Berenguer J, Imaz A; GESIDA-8314 Study Group.. Abacavir/Lamivudine plus Rilpivirine Is an Effective and Safe Strategy for HIV-1 Suppressed Patients: 48 Week Results of the SIMRIKI Retrospective Study. PLoS One. 2016 Oct 11;11(10):e0164455. doi: 10.1371/journal.pone.0164455. PubMed PMID: 27727331; PubMed Central PMCID: PMC5058546.

10: Collins SE, Grant PM, Uwinkindi F, Talbot A, Seruyange E, Slamowitz D, Mugeni A, Remera E, Niyonsenga SP, Nyirimigabo J, Uwizihiwe JP, Dongier P, Muhayimpundu R, Mazarati JB, Zolopa A, Nsanzimana S. A Randomized Switch From Nevirapine-Based Antiretroviral Therapy to Single Tablet Rilpivirine/Emtricitabine/Tenofovir Disoproxil Fumarate in Virologically Suppressed Human Immunodeficiency Virus-1-Infected Rwandans. Open Forum Infect Dis. 2016 Jul 1;3(3):ofw141. PubMed PMID: 27704000; PubMed Central PMCID: PMC5047400.

11: McGowan I, Dezzutti CS, Siegel A, Engstrom J, Nikiforov A, Duffill K, Shetler C, Richardson-Harman N, Abebe K, Back D, Else L, Egan D, Khoo S, Egan JE, Stall R, Williams PE, Rehman KK, Adler A, Brand RM, Chen B, Achilles S, Cranston RD. Long-acting rilpivirine as potential pre-exposure prophylaxis for HIV-1 prevention (the MWRI-01 study): an open-label, phase 1, compartmental, pharmacokinetic and pharmacodynamic assessment. Lancet HIV. 2016 Dec;3(12):e569-e578. doi: 10.1016/S2352-3018(16)30113-8. PubMed PMID: 27658864.

12: Parsons TL, Marzinke MA. Development and validation of a liquid chromatographic-tandem mass spectrometric method for the multiplexed quantification of etravirine, maraviroc, raltegravir, and rilpivirine in human plasma and tissue. J Pharm Biomed Anal. 2016 Nov 30;131:333-344. doi: 10.1016/j.jpba.2016.08.016. PubMed PMID: 27632783.

13: Curran A, Rojas J, Cabello A, Troya J, Imaz A, Domingo P, Martinez E, Ryan P, Górgolas M, Podzamczer D, Knobel H, Gutiérrez F, Ribera E. Effectiveness and safety of an abacavir/lamivudine + rilpivirine regimen for the treatment of HIV-1 infection in naive patients. J Antimicrob Chemother. 2016 Dec;71(12):3510-3514. PubMed PMID: 27591292.

14: Prathipati PK, Mandal S, Destache CJ. Simultaneous quantification of tenofovir, emtricitabine, rilpivirine, elvitegravir and dolutegravir in mouse biological matrices by LC-MS/MS and its application to a pharmacokinetic study. J Pharm Biomed Anal. 2016 Sep 10;129:473-81. doi: 10.1016/j.jpba.2016.07.040. PubMed PMID: 27497648; PubMed Central PMCID: PMC5003708.

15: Bernaud C, Khatchatourian L, Rodallec A, Hall N, Perre P, Morrier M, Pineau S, Jovelin T, André-Garnier E, Raffi F, Allavena C. Optimizing the virological success of tenofovir DF/FTC/rilpivirine in HIV-infected naive and virologically suppressed patients through strict clinical and virological selection. Infect Dis (Lond). 2016 Oct;48(10):754-9. doi: 10.1080/23744235.2016.1194528. PubMed PMID: 27389932.

16: Hayashida T, Hachiya A, Ode H, Nishijima T, Tsuchiya K, Sugiura W, Takiguchi M, Oka S, Gatanaga H. Rilpivirine resistance mutation E138K in HIV-1 reverse transcriptase predisposed by prevalent polymorphic mutations. J Antimicrob Chemother. 2016 Oct;71(10):2760-6. doi: 10.1093/jac/dkw224. PubMed PMID: 27330069.

17: Falcon-Neyra L, Palladino C, Navarro Gómez ML, Soler-Palacín P, González-Tomé MI, De Ory SJ, Frick MA, Fortuny C, Noguera-Julian A, Moreno EB, Santos JL, Olbrich P, López-Cortés LF, Briz V, Neth O; CoRISpe working group.. Off-label use of rilpivirine in combination with emtricitabine and tenofovir in HIV-1-infected pediatric patients: A multicenter study. Medicine (Baltimore). 2016 Jun;95(24):e3842. doi: 10.1097/MD.0000000000003842. PubMed PMID: 27310962; PubMed Central PMCID: PMC4998448.

18: Lambert-Niclot S, Allavena C, Grude M, Flandre P, Sayon S, Andre E, Wirden M, Rodallec A, Jovelin T, Katlama C, Calvez V, Raffi F, Marcelin AG. Usefulness of an HIV DNA resistance genotypic test in patients who are candidates for a switch to the rilpivirine/emtricitabine/tenofovir disoproxil fumarate combination. J Antimicrob Chemother. 2016 Aug;71(8):2248-51. doi: 10.1093/jac/dkw146. PubMed PMID: 27231280.

19: Neukam K, Espinosa N, Collado A, Delgado-Fernández M, Jiménez-Aguilar P, Rivero-Juárez A, Hontañón-Antoñana V, Gómez-Berrocal A, Ruiz-Morales J, Merino D, Carrero A, Téllez F, Ríos MJ, Hernández-Quero J, de Lagarde-Sebastián M, Pérez-Camacho I, Vera-Méndez F, Macías J, Pineda JA; hEPAtic Study Group.. Hepatic Safety of Rilpivirine/Emtricitabine/Tenofovir Disoproxil Fumarate Fixed-Dose Single-Tablet Regimen in HIV-Infected Patients with Active Hepatitis C Virus Infection: The hEPAtic Study. PLoS One. 2016 May 19;11(5):e0155842. doi: 10.1371/journal.pone.0155842. PubMed PMID: 27195797; PubMed Central PMCID: PMC4873169.

20: Foca M, Yogev R, Wiznia A, Hazra R, Jean-Philippe P, Graham B, Britto P, Carey VJ, King J, Acosta EP, Cressey TR; IMPAACT P1058A Team.. Rilpivirine Pharmacokinetics Without and With Darunavir/Ritonavir Once Daily in Adolescents and Young Adults. Pediatr Infect Dis J. 2016 Sep;35(9):e271-4. doi: 10.1097/INF.0000000000001214. PubMed PMID: 27187753.